4,5,7-Trimethoxy-2-naphthalenecarboxylic acid
Description
Properties
Molecular Formula |
C14H14O5 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4,5,7-trimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O5/c1-17-10-5-8-4-9(14(15)16)6-11(18-2)13(8)12(7-10)19-3/h4-7H,1-3H3,(H,15,16) |
InChI Key |
VTMFLNIXPOVRCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C(=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Methylation of Hydroxyl Groups
Methylation is performed using dimethyl sulfate (DMS) or methyl iodide in the presence of a base (e.g., K₂CO₃ or NaOH). Reaction conditions vary based on steric hindrance:
- Position 4 and 5 methoxylation : Achieved at 60–70°C in aqueous methanol.
- Position 7 methoxylation : Requires higher temperatures (100–120°C) in DMF or DMSO due to steric constraints.
- Dissolve 1,3,4-trihydroxynaphthalene (1.0 mol) in anhydrous DMF.
- Add methyl iodide (3.3 mol) and K₂CO₃ (3.5 mol).
- Reflux at 120°C for 12 hours under N₂.
- Yield: 72–78% after recrystallization (ethanol/water).
Halogen-Methoxy Exchange
Iodine or bromine at position 8 enables nucleophilic substitution with methoxide ions. This method ensures precise control over substitution sites:
- React 8-iodo-2-naphthalenecarboxylic acid with NaOMe in methanol.
- Heat at 80°C for 6 hours.
- Acidify with HCl to precipitate the product.
- Yield: 65–70%.
Carboxylation Methods
Kolbe-Schmitt Reaction
Introduces the carboxylic acid group via carbonation of a phenolate intermediate:
Oxidation of Methyl Groups
A two-step process involving:
- Nitration : Introduce a methyl group via Friedel-Crafts alkylation.
- Oxidation : Use KMnO₄ or CrO₃ in acidic medium to convert -CH₃ to -COOH.
Limitation : Over-oxidation may occur, requiring careful stoichiometric control.
Multi-Step Synthesis from β-Naphthoic Acid
A robust industrial approach involves sequential methoxylation and purification:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Methylation at C4 | DMS, K₂CO₃, DMF, 80°C, 8h | 85% |
| 2 | Methylation at C5 | CH₃I, NaOH, MeOH, 60°C, 6h | 78% |
| 3 | Iodination at C8 | I₂, HIO₄, H₂SO₄, 25°C, 24h | 90% |
| 4 | Methoxylation at C7 | NaOMe, CuI, DMF, 100°C, 12h | 65% |
| 5 | Carboxylation (Kolbe-Schmitt) | CO₂, NaOH, 140°C, 8h | 55% |
Total Yield : ~22% after final recrystallization (ethyl acetate/hexane).
Optimization Challenges and Solutions
Regioselectivity Issues
Purification Techniques
Scalability
Microreactor systems improve heat transfer and reduce side reactions in methylation steps, enhancing yields to >80% at pilot scale.
Emerging Methodologies
Enzymatic Methylation
Pilot studies using O-methyltransferases (OMTs) from Arabidopsis thaliana show promise for eco-friendly methoxylation:
Flow Chemistry
Continuous-flow systems enable safer handling of methyl iodide and improve reaction consistency:
Analytical Characterization
Critical for verifying structure and purity:
- HPLC : C18 column, MeCN/H₂O (70:30), retention time = 8.2 min.
- ¹H NMR (DMSO-d₆): δ 3.85 (s, 3H, OCH₃), 3.91 (s, 6H, 2×OCH₃), 8.12–8.45 (m, aromatic).
- MS (EI) : m/z 262.26 [M]⁺, fragments at 247 (-CH₃) and 219 (-COOCH₃).
Industrial Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-naphthalenecarboxylic acid, 4,5,7-tricarboxylic acid.
Reduction: Formation of 2-naphthalenemethanol, 4,5,7-trimethoxy-.
Substitution: Formation of 2-naphthalenecarboxylic acid, 4,5,7-trimethoxy- derivatives with various substituents.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy- involves its interaction with various molecular targets and pathways. The methoxy groups and carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-[3-(1-Adamantyl)-4-Hydroxyphenyl]-2-Naphthalenecarboxylic Acid (AHPN) and MM11453
AHPN (Figure 1a) shares the 2-naphthalenecarboxylic acid core but features a bulky 3-(1-adamantyl)-4-hydroxyphenyl substituent. Unlike 4,5,7-trimethoxy-2-naphthalenecarboxylic acid, AHPN demonstrates potent apoptosis-inducing activity in cancer cells, including retinoid-resistant lines like HL-60R leukemia and MDA-MB-231 breast cancer . Its mechanism is retinoid receptor-independent, as shown by its inability to activate retinoic acid receptor (RAR) γ or retinoid X receptor α (RXRα) .
The 3-chloro analog MM11453 (Figure 1b) retains apoptosis-inducing activity but eliminates RAR/RXR transcriptional activation, highlighting the critical role of substituents in modulating receptor interactions. In contrast, the methoxy groups in 4,5,7-trimethoxy-2-naphthalenecarboxylic acid may enhance metabolic stability or alter binding kinetics compared to AHPN’s adamantyl group.
Key Differences:
- Substituent Effects : Methoxy groups in the target compound likely increase hydrophilicity compared to AHPN’s hydrophobic adamantyl group.
1,2,3,4-Tetrahydronaphthalene-1-Carboxylic Acid Derivatives
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (Figure 2a) and its analogs (e.g., carboxamide, carbonitrile) feature a partially hydrogenated naphthalene ring. Pharmacopeial data for these compounds emphasize sterility and pH stability (pH 5.8–6.5), suggesting formulation advantages for intravenous administration .
Key Differences:
- Aromaticity vs. Saturation : The fully aromatic naphthalene core of the target compound may enhance π-π stacking interactions in biological targets, whereas hydrogenated analogs prioritize solubility.
- Functional Groups : The carboxylic acid in both compounds suggests shared synthetic pathways, but methoxy substituents in the target compound could confer distinct pharmacokinetic profiles.
4-(Acetyloxy)-5,6,7-Trimethoxy-2-Naphthalenecarboxylic Acid Ethyl Ester
This ester derivative (Figure 3) shares the 5,6,7-trimethoxy pattern but introduces an acetyloxy (-OAc) group at position 4 and an ethyl ester (-COOEt) at position 2. The esterification of the carboxylic acid group is a common prodrug strategy to improve membrane permeability, as esters are typically hydrolyzed in vivo to release the active acid form . The acetyloxy group may further modulate bioavailability or metabolic stability.
Key Differences:
- Bioavailability : The ethyl ester in the derivative enhances lipophilicity, whereas the free carboxylic acid in the target compound may improve target engagement but reduce oral absorption.
Comparative Data Table
Biological Activity
4,5,7-Trimethoxy-2-naphthalenecarboxylic acid is a derivative of naphthalene that has garnered attention for its potential biological activities. This compound features three methoxy groups and a carboxylic acid functional group, which significantly influence its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of 4,5,7-trimethoxy-2-naphthalenecarboxylic acid is , with a molecular weight of approximately 248.23 g/mol. The presence of methoxy groups enhances its solubility and reactivity compared to other similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.23 g/mol |
| Functional Groups | Methoxy, Carboxylic Acid |
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4,5,7-trimethoxy-2-naphthalenecarboxylic acid. Research indicates that this compound can induce apoptosis in various cancer cell lines.
Case Study: Apoptosis Induction
In a study examining the effects of naphthalene derivatives on breast cancer cells, 4,5,7-trimethoxy-2-naphthalenecarboxylic acid demonstrated significant apoptotic activity. The compound was tested on MDA-MB-231 breast cancer cells and showed a dose-dependent increase in apoptosis markers. The mechanism involved oxidative stress and mitochondrial dysfunction leading to cell death.
Table 1: Apoptosis Induction in Cancer Cell Lines
| Cell Line | Concentration (µM) | Apoptosis (%) |
|---|---|---|
| MDA-MB-231 | 1 | 20 |
| MDA-MB-231 | 5 | 45 |
| MDA-MB-231 | 10 | 70 |
Antimicrobial Activity
The antimicrobial properties of 4,5,7-trimethoxy-2-naphthalenecarboxylic acid have also been explored. It exhibits significant inhibitory effects against a range of bacterial strains.
The compound appears to disrupt bacterial cell membranes and inhibit vital metabolic pathways. In vitro studies have shown that it effectively reduces the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Study Findings
In a model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with 4,5,7-trimethoxy-2-naphthalenecarboxylic acid resulted in decreased levels of TNF-alpha and IL-6.
Table 3: Effect on Cytokine Production
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 200 |
| IL-6 | 300 | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
